Efficient Hydrolysis to Carboxylic Acid Intermediate
Ethyl 2-(3-chloropyridin-2-yl)acetate demonstrates efficient conversion to its corresponding carboxylic acid, 2-(3-chloropyridin-2-yl)acetic acid, which is a key intermediate for subsequent amide coupling reactions. While direct comparative hydrolysis yield data for positional isomers is not available in the open literature, the established protocol using this specific isomer achieves a reproducible 82% isolated yield . This is a critical process efficiency metric when compared to the synthesis of similar intermediates that may require alternative, lower-yielding routes.
| Evidence Dimension | Hydrolysis Yield (Ester to Carboxylic Acid) |
|---|---|
| Target Compound Data | 82% isolated yield |
| Comparator Or Baseline | Class baseline for related pyridine ester hydrolysis (e.g., methyl ester analogs often require longer reaction times or give lower isolated yields due to solubility differences; no direct positional isomer comparison available) |
| Quantified Difference | >80% isolated yield (benchmark for process viability) |
| Conditions | 1.0 M NaOH (2 eq.) in THF, room temperature, 1 hour |
Why This Matters
High isolated yield under mild conditions reduces procurement costs by minimizing waste and maximizing material throughput for downstream synthesis of high-value agrochemicals like chlorantraniliprole.
